Welcome to the BenchChem Online Store!
molecular formula C9H6BrFN2O B8353621 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

Cat. No. B8353621
M. Wt: 257.06 g/mol
InChI Key: NFZREKUFJJKEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

In a 500-mL round-bottomed flask, a mixture of 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (600) (3.57 g, 13.89 mmol) and POCl3 (20.0 mL, 215 mmol) was heated at 90° C. for 1.5 h with a reflux condenser. The reaction mixture was cooled to RT and most of the excess POCl3 was removed under reduced pressure (rotary evaporator). The mixture was treated with EtOAc (100 mL), cooled in an ice bath, treated with ice chips and 1 N NaOH slowly. After phase separation, the organic layer was washed with brine (50 mL), dried over MgSO4, filtered and concentrated to afford the crude product as a brown solid. The crude residue was purified by chromatography on the ISCO Combiflash Rf (80 g Redisep column, using a gradient of 0-100% DCM in hexanes (eluted with ca. 35-60% DCM)) affording 5-bromo-3-chloro-6-fluoro-2-methylquinoxaline (1.88 g, 6.82 mmol, 49% yield) as a light orange crystalline solid. m/z (ESI, +ve ion) 275.0/277.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.01 (1H, dd, J=9.3, 5.4 Hz), 7.58 (1H, dd, J=9.1, 8.1 Hz), 2.86 (3H, s). 19F NMR (376 MHz, CDCl3) δ ppm −99.07 (1F, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:14])=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([CH3:13])=[N:7]2.O=P(Cl)(Cl)[Cl:17]>>[Br:1][C:2]1[C:3]([F:14])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:17])[C:8]([CH3:13])=[N:7]2

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
BrC=1C(=CC=C2N=C(C(NC12)=O)C)F
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure (rotary evaporator)
ADDITION
Type
ADDITION
Details
The mixture was treated with EtOAc (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with ice chips and 1 N NaOH slowly
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a brown solid
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on the ISCO Combiflash Rf (80 g Redisep column

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1F)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.82 mmol
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.